molecular formula C10H12O2 B568768 4-Prop-2-enyl-2-(trideuteriomethoxy)phenol CAS No. 1335401-17-6

4-Prop-2-enyl-2-(trideuteriomethoxy)phenol

Cat. No. B568768
CAS RN: 1335401-17-6
M. Wt: 167.222
InChI Key: RRAFCDWBNXTKKO-BMSJAHLVSA-N
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Description

“4-Prop-2-enyl-2-(trideuteriomethoxy)phenol” is a phenolic compound, which means it contains a phenol group - a hydroxyl group (-OH) bonded to a benzene ring . The “4-Prop-2-enyl” part suggests a propenyl group attached to the fourth carbon of the benzene ring . The “trideuteriomethoxy” part indicates a methoxy group (-OCH3) where all the hydrogen atoms are replaced by deuterium (D), a heavier isotope of hydrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the propenyl group, the methoxy group, and the replacement of hydrogen atoms with deuterium. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring with a hydroxyl group, a propenyl group, and a trideuteriomethoxy group attached. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

As a phenolic compound, “4-Prop-2-enyl-2-(trideuteriomethoxy)phenol” would likely undergo reactions typical of phenols, such as acid-base reactions, electrophilic aromatic substitution, and reactions of the propenyl group .


Physical And Chemical Properties Analysis

Phenolic compounds are generally solid at room temperature, and their physical and chemical properties depend on the nature and position of the substituent groups . They often have higher boiling points than similar-sized alcohols due to stronger intermolecular hydrogen bonding .

Safety and Hazards

Like all chemicals, handling “4-Prop-2-enyl-2-(trideuteriomethoxy)phenol” would require appropriate safety measures. Phenols can be corrosive and are often harmful if swallowed, inhaled, or in contact with skin .

Mechanism of Action

properties

IUPAC Name

4-prop-2-enyl-2-(trideuteriomethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAFCDWBNXTKKO-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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